

# Runcaciguat's Synergistic Potential: A Comparative Guide for Therapeutic Development

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## Compound of Interest

Compound Name: *Runcaciguat*

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**Runcaciguat**, a novel soluble guanylate cyclase (sGC) activator, is emerging as a promising therapeutic agent, particularly in the realm of chronic kidney disease (CKD). Its unique mechanism of action, which targets the oxidized and heme-free form of sGC, allows it to restore the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway even under conditions of high oxidative stress, a common feature in CKD.[1][2] This guide provides a comprehensive evaluation of the synergistic and additive effects of **Runcaciguat** when used in combination with other therapeutics, supported by preclinical and clinical data.

## Clinical Evidence: The CONCORD Trial

A key piece of evidence for **Runcaciguat**'s combination potential comes from the Phase 2a CONCORD clinical trial (NCT04507061). This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Runcaciguat** in patients with CKD, including those with and without type 2 diabetes, who were already receiving standard of care, including renin-angiotensin system (RAS) inhibitors. A specific focus of the trial was to assess the effects of **Runcaciguat** in patients with concomitant sodium-glucose co-transporter-2 inhibitor (SGLT2i) therapy.[3][4]

The primary endpoint was the change in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage. The results demonstrated a significant reduction in UACR in patients

treated with **Runcaciguat** compared to placebo, irrespective of SGLT2i co-medication.[3]

Table 1: Efficacy of **Runcaciguat** in Combination with SGLT2i (CONCORD Trial - Per-Protocol Set)

Treatment Group	Baseline UACR (mg/g)	Change in UACR from Baseline	Reduction vs. Placebo	P-value
Runcaciguat without SGLT2i	Not Reported	-45.2%	-45.2%	<0.001
Placebo without SGLT2i	Not Reported	Not Reported	-	-
Runcaciguat with SGLT2i	Not Reported	-48.1%	-48.1%	0.02
Placebo with SGLT2i	Not Reported	Not Reported	-	-

These findings suggest that **Runcaciguat** provides an additive effect in reducing albuminuria on top of the current standard of care, including SGLT2 inhibitors.

## Preclinical Synergies in Animal Models

Preclinical studies in various rat models of CKD further support the potential for **Runcaciguat** in combination therapy. These studies have shown dose-dependent renoprotective effects of **Runcaciguat**, even at doses that do not significantly lower systemic blood pressure.

In the ZSF1 rat model, which mimics human CKD with comorbidities like hypertension, type 2 diabetes, and obesity, **Runcaciguat** treatment for 12 weeks led to a significant and dose-dependent reduction in proteinuria.

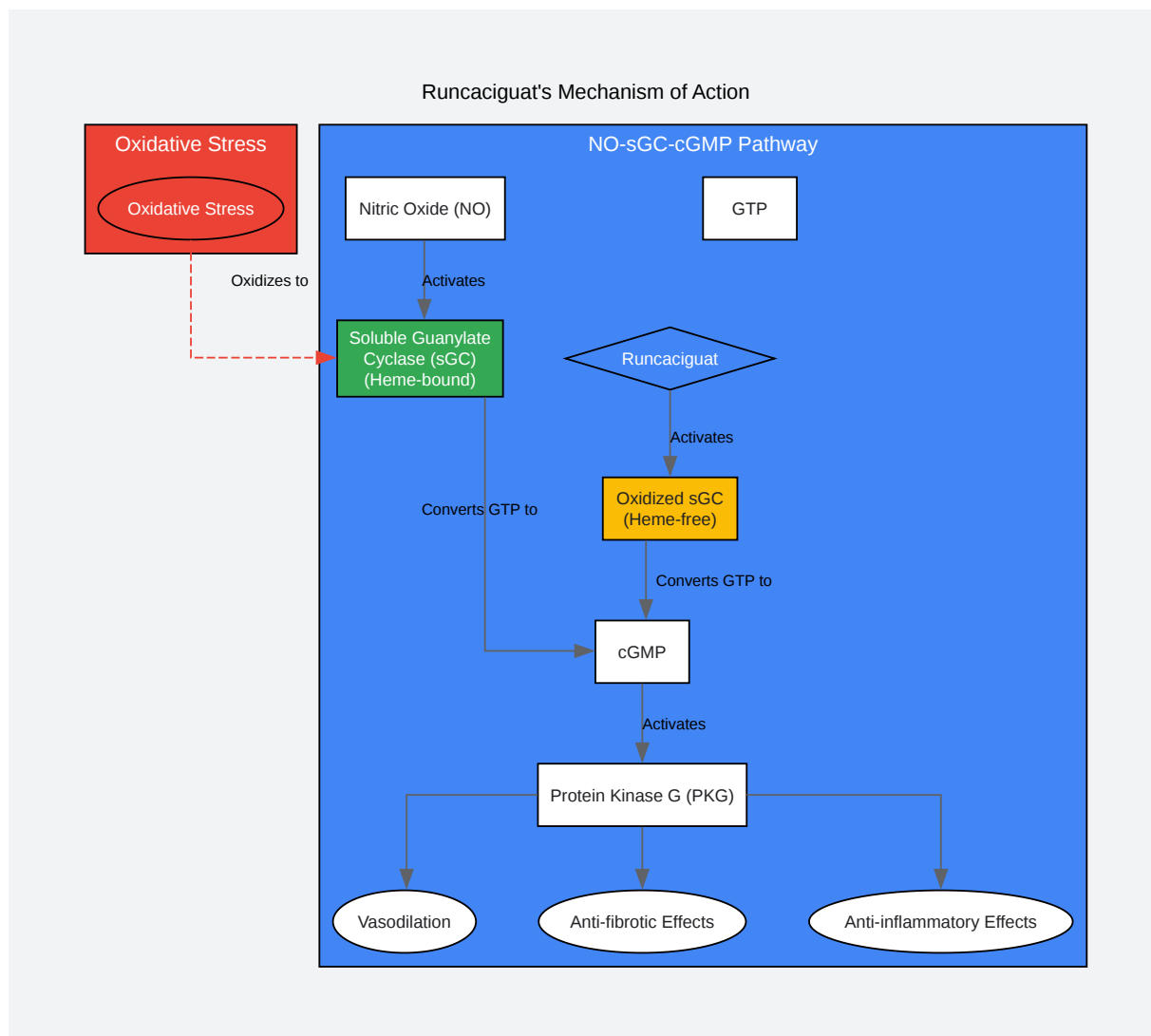
Table 2: Dose-Dependent Effect of **Runcaciguat** on Proteinuria in ZSF1 Rats

Runcaciguat Dose (mg/kg/bid)	Reduction in uPCR vs. Placebo (at 12 weeks)
1	-19%
3	-54%
10	-70%

These preclinical data highlight **Runcaciguat**'s robust, dose-dependent efficacy in reducing a key marker of kidney damage. While these studies did not specifically test combination therapies with drugs like SGLT2 inhibitors, the significant standalone effect provides a strong rationale for its use in conjunction with other renoprotective agents. The observed effects on metabolic parameters in these models also suggest potential synergistic interactions with drugs targeting metabolic dysfunction.

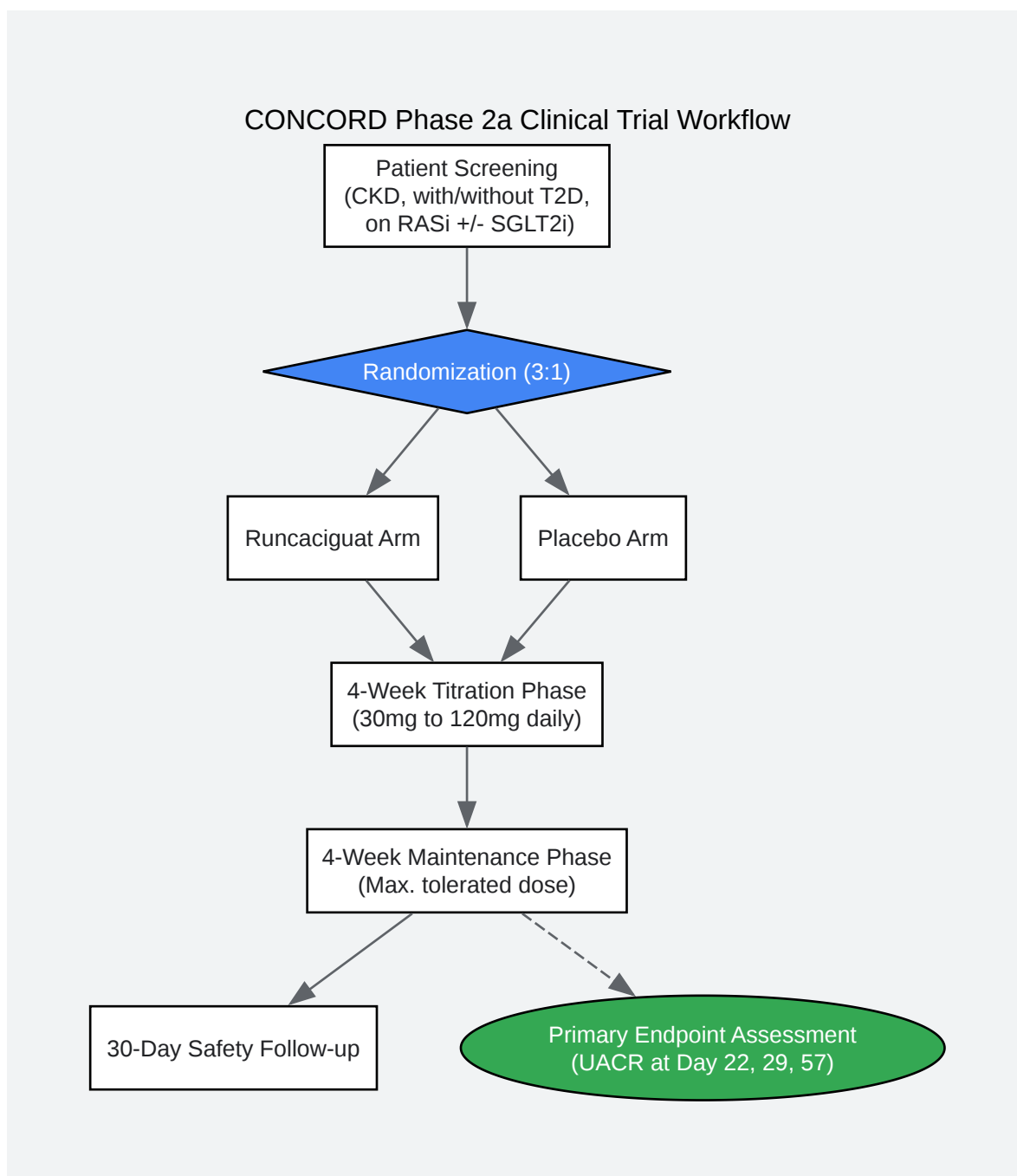
## Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided.



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Caption: **Runcaciguat** activates oxidized sGC to restore cGMP production.



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Caption: Workflow of the CONCORD Phase 2a clinical trial.

## Experimental Protocols

### Preclinical Animal Studies (ZSF1 Rat Model)

- Animal Model: Male ZSF1 rats, a model of diabetic nephropathy with obesity and hypertension.
- Treatment Groups: Vehicle (placebo) and **Runcaciguat** (1, 3, and 10 mg/kg/bid).
- Administration: Oral gavage, twice daily for 12 weeks.
- Key Assessments:
  - Proteinuria: Measured as urinary protein-to-creatinine ratio (uPCR) at baseline and throughout the study.
  - Kidney Histopathology: Evaluation of kidney tissue for structural damage.
  - Biomarkers: Plasma and urinary markers of kidney damage.
  - Metabolic Parameters: Blood glucose, triglycerides, and cholesterol levels.

## CONCORD Phase 2a Clinical Trial (NCT04507061)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients aged  $\geq 45$  years with CKD (eGFR 25–60 ml/min/1.73 m<sup>2</sup>, UACR 30–3000 mg/g), on stable, maximum tolerated ACEi/ARB treatment. The study included three strata: CKD patients with type 2 diabetes and SGLT2i co-medication, CKD patients with type 2 diabetes without SGLT2i co-medication, and CKD patients without diabetes.
- Randomization: Patients were randomized in a 3:1 ratio to receive **Runcaciguat** or placebo.
- Treatment:
  - Titration Phase (4 weeks): **Runcaciguat** was up-titrated weekly from 30 mg to a maximum of 120 mg once daily, as tolerated.
  - Maintenance Phase (4 weeks): Patients received the maximum tolerated dose.

- Primary Efficacy Endpoint: Change in UACR from baseline to the average of values on Days 22, 29, and 57.
- Safety Assessments: Monitoring of adverse events throughout the study and during a 30-day follow-up period.

## Conclusion

The available clinical and preclinical data strongly suggest that **Runcaciguat** has the potential to be a valuable component of combination therapy for chronic kidney disease. Its distinct mechanism of action, which is effective even in the presence of oxidative stress, complements existing therapies like SGLT2 inhibitors. The significant reduction in albuminuria observed in the CONCORD trial, both with and without concomitant SGLT2i use, provides a solid foundation for further investigation in larger Phase 3 trials to confirm these synergistic or additive effects on long-term renal and cardiovascular outcomes. The favorable safety profile observed in the Phase 2a study further supports its development as part of a multi-faceted approach to managing CKD.

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